1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde
Description
Properties
IUPAC Name |
1-benzyl-3-tert-butylpyrrolidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-15(2,3)16(13-18)9-10-17(12-16)11-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXVEWWSGNCYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCN(C1)CC2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and tert-butyl groups can participate in substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include mild to strong oxidizing and reducing agents, as well as catalysts to facilitate substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Activity
1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde has been studied for its potential pharmacological properties, particularly as a small molecule modulator. Research indicates that compounds with a pyrrolidine core can interact with various biological targets, including receptors and enzymes involved in neurological and inflammatory processes. For instance, derivatives of pyrrolidine have shown promise as selective modulators of melanocortin receptors, which are critical in regulating body weight and energy homeostasis .
Case Studies
In a study examining the structure-activity relationships of pyrrolidine derivatives, 1-benzyl-3-tert-butylpyrrolidine-3-carbaldehyde demonstrated significant activity against specific receptors, indicating its potential as a lead compound for further development . Additionally, its analogs have been tested for their ability to inhibit enzymes related to pain and inflammation, suggesting applications in analgesic and anti-inflammatory therapies .
Synthesis and Chemical Reactions
Synthetic Routes
The synthesis of 1-benzyl-3-tert-butylpyrrolidine-3-carbaldehyde typically involves multi-step organic reactions. One common approach includes the reaction of tert-butylpyrrolidine with benzyl halides followed by oxidation to form the carbaldehyde group. The detailed mechanisms can vary based on the substituents involved and the desired yield .
Reactivity Studies
Research has shown that this compound can act as an acylating agent in various chemical transformations, making it useful for synthesizing more complex molecules. Its reactivity profile indicates compatibility with various functional groups, allowing it to serve as a versatile building block in organic synthesis .
Material Science Applications
Polymer Chemistry
In material science, 1-benzyl-3-tert-butylpyrrolidine-3-carbaldehyde has been explored as an intermediate for creating specialty polymers. Its unique structural features allow it to be incorporated into polymer matrices that exhibit enhanced mechanical properties or specific thermal behaviors .
Nanotechnology
Recent studies have investigated the use of pyrrolidine derivatives in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. The ability of these compounds to modify surface properties at the nanoscale enhances their utility in biomedical applications .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The benzyl and tert-butyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with biological molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Notes:
- *Estimated molecular formula/weight for the target compound.
- The target compound’s carbaldehyde group distinguishes it from most analogs, which feature esters (e.g., Boc, methyl esters) or pyridine rings.
- Bulky substituents like tert-butyl and benzyl are common across compounds, suggesting shared challenges in synthesis or purification .
Reactivity and Functional Group Implications
- Carbaldehyde vs. Esters/Carbamates : The carbaldehyde group in the target compound is more electrophilic than the ester or carbamate groups in analogs (e.g., HB614, 1228665-86-8), making it prone to nucleophilic addition or oxidation reactions. Esters and carbamates, by contrast, are more stable but require hydrolysis for further functionalization .
- Steric Effects : The tert-butyl group at position 3 in the target compound may hinder reactions at the carbaldehyde site, whereas analogs with smaller substituents (e.g., methyl esters in 1228070-72-1) likely exhibit higher reactivity .
- Pyridine vs. Pyrrolidine Backbones : Compounds with pyridine rings (e.g., 1228666-00-9) may exhibit enhanced aromatic stabilization and π-stacking interactions compared to the purely aliphatic pyrrolidine scaffold of the target compound .
Biological Activity
1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde is a compound that has garnered attention in various fields of chemical and biological research. Its unique structural features, including a pyrrolidine ring with an aldehyde functional group, position it as a versatile scaffold in synthetic chemistry and biological applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Benzyl Group : Enhances lipophilicity and potential interactions with biological targets.
- tert-Butyl Group : Contributes to steric hindrance, influencing the reactivity and stability of the compound.
- Aldehyde Functional Group : Plays a crucial role in biological activity through its ability to form covalent bonds with nucleophilic sites on enzymes or receptors.
The biological activity of 1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde primarily stems from its interaction with various molecular targets. The aldehyde group can react with nucleophiles, potentially modifying enzyme activities and influencing metabolic pathways. This mechanism is critical for its application in studying enzyme mechanisms and developing biologically active compounds.
Enzyme Inhibition Studies
Research indicates that compounds similar to 1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde exhibit significant enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are vital in neurotransmission, and their inhibition is a therapeutic target in treating neurodegenerative diseases like Alzheimer's.
| Compound | AChE Inhibition (IC50) | BuChE Inhibition (IC50) |
|---|---|---|
| 1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde | Not specifically reported | Not specifically reported |
| Related Compounds | 5.90 ± 0.07 μM | 6.76 ± 0.04 μM |
The above table summarizes findings from studies on related compounds, indicating potential for 1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde to exhibit similar inhibitory effects.
Case Studies
- Neuroprotective Effects : A study explored the neuroprotective properties of pyrrolidine derivatives, suggesting that modifications to the pyrrolidine ring can enhance protective effects against neurodegeneration. While specific data on 1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde was not provided, it aligns with the observed trends in structure-activity relationships (SAR) within this class of compounds .
- Synthetic Applications : The compound has been utilized as an intermediate in synthesizing more complex organic molecules, demonstrating its versatility in pharmaceutical chemistry. Its ability to undergo oxidation and reduction reactions allows for further modifications that can enhance its biological activity.
Comparative Analysis with Similar Compounds
1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde can be compared with other pyrrolidine derivatives to assess variations in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Benzylpyrrolidine-3-carbaldehyde | Lacks tert-butyl group | Lower stability, potential differences in enzyme interactions |
| 3-tert-Butylpyrrolidine-3-carbaldehyde | Lacks benzyl group | Altered lipophilicity, affecting bioavailability |
| 1-Benzyl-3-methylpyrrolidine-3-carbaldehyde | Contains methyl instead of tert-butyl | Variations in reactivity and stability |
This comparison highlights how structural modifications can significantly influence the biological properties of pyrrolidine derivatives.
Q & A
Q. Basic Research Focus
- ¹H NMR : The aldehyde proton (~9-10 ppm) may split due to restricted rotation; deuterated solvents reduce noise.
- ¹³C NMR : The aldehyde carbon (~190-200 ppm) is diagnostic but may require long acquisition times due to low abundance.
- IR Spectroscopy : Confirm C=O stretch (~1700 cm⁻¹) and monitor for hydrogen bonding shifts.
Contradictions in peak assignments are resolved via 2D NMR (e.g., HSQC, COSY) .
How can researchers optimize reaction conditions to mitigate side reactions during tert-butyl group introduction?
Advanced Research Focus
The bulky tert-butyl group increases susceptibility to elimination or rearrangement. Optimization strategies:
- Temperature control : Lower temperatures reduce elimination (e.g., -78°C for Grignard additions).
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states.
- Catalyst screening : Lewis acids (e.g., BF₃·OEt₂) improve regioselectivity.
Iterative testing of variables (e.g., reagent stoichiometry) is critical, aligning with qualitative research principles for systematic data analysis .
What are the limitations of X-ray crystallography for structural elucidation of this compound?
Q. Advanced Research Focus
- Crystal growth challenges : The tert-butyl group disrupts crystal packing, requiring high-purity samples and slow diffusion methods.
- Disorder modeling : Flexible benzyl groups may require multi-conformer refinement, increasing computational complexity.
Refer to structural reporting standards (e.g., Acta Crystallographica guidelines for analogous pyrrolidine derivatives ) to ensure rigorous data interpretation.
How do researchers validate the purity of 1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde in multi-step syntheses?
Q. Basic Research Focus
- HPLC-MS : Detects trace impurities (e.g., oxidation byproducts).
- Combined TLC and melting point analysis : Quick purity assessment.
- Elemental analysis : Validates stoichiometry but requires ultra-pure samples.
Discrepancies between techniques are addressed via iterative purification (e.g., column chromatography gradients) .
What computational models best predict the compound’s reactivity in nucleophilic addition reactions?
Q. Advanced Research Focus
- DFT calculations : Model transition states for aldehyde reactivity, accounting for steric effects from the tert-butyl group.
- Molecular dynamics (MD) : Simulate solvent interactions affecting nucleophile accessibility.
Contradictions between predicted and observed regioselectivity are resolved by hybrid QM/MM approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
